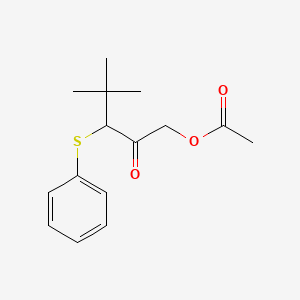
4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate is an organic compound with the molecular formula C15H20O3S It is characterized by the presence of a phenylsulfanyl group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate typically involves multiple steps. One common method includes the reaction of 4,4-dimethyl-2-oxopentanoic acid with phenylthiol in the presence of a suitable catalyst to form the intermediate 4,4-dimethyl-2-oxo-3-(phenylsulfanyl)pentanoic acid. This intermediate is then esterified with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetate ester can undergo hydrolysis to release acetic acid, which may further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)butyl acetate
- 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)hexyl acetate
Uniqueness
4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
65302-94-5 |
|---|---|
Fórmula molecular |
C15H20O3S |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(4,4-dimethyl-2-oxo-3-phenylsulfanylpentyl) acetate |
InChI |
InChI=1S/C15H20O3S/c1-11(16)18-10-13(17)14(15(2,3)4)19-12-8-6-5-7-9-12/h5-9,14H,10H2,1-4H3 |
Clave InChI |
IOYPTRYQWAZAIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C(C(C)(C)C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


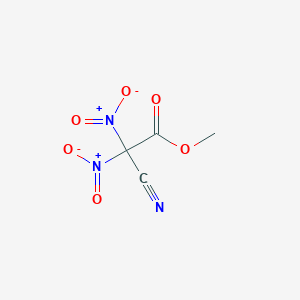

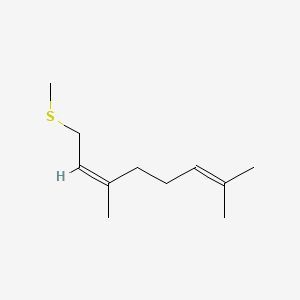
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)

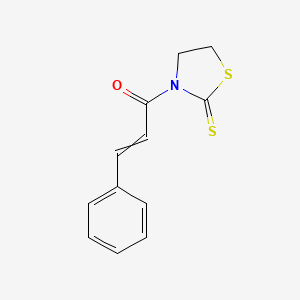
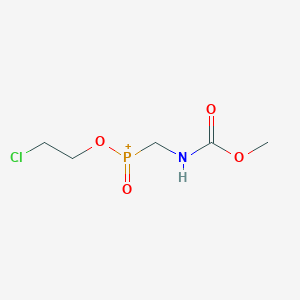
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
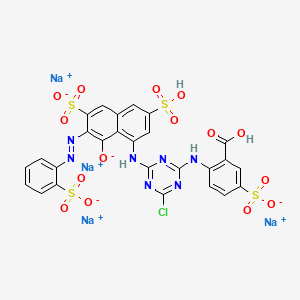

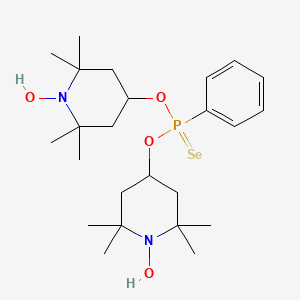
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
